![molecular formula C15H26N2O4 B13516935 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a cyclopentane carboxylic acid moiety
準備方法
The synthesis of 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to the piperazine ring using tert-butyl chloroformate under basic conditions.
Attachment of the cyclopentane carboxylic acid moiety: The final step involves the coupling of the cyclopentane carboxylic acid moiety to the piperazine ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
化学反応の分析
1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
作用機序
The mechanism of action of 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tert-butoxycarbonyl group can influence the compound’s stability and solubility, affecting its bioavailability and pharmacokinetics. The cyclopentane carboxylic acid moiety can contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound features a benzoic acid moiety instead of a cyclopentane carboxylic acid moiety, which can influence its chemical and biological properties.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: This compound includes a pyridine ring and an acetic acid moiety, providing different structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)16-8-10-17(11-9-16)15(12(18)19)6-4-5-7-15/h4-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIYPUPZWUVLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
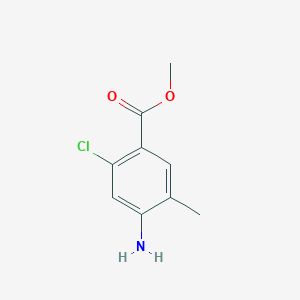
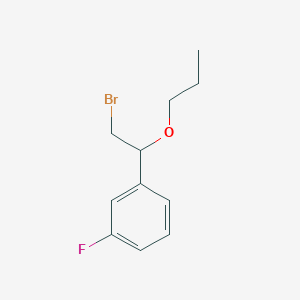
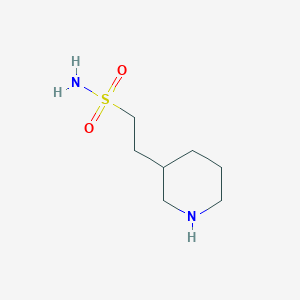
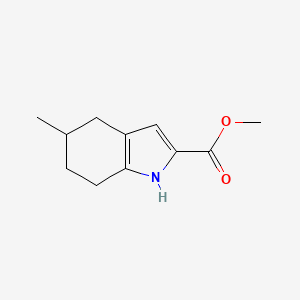
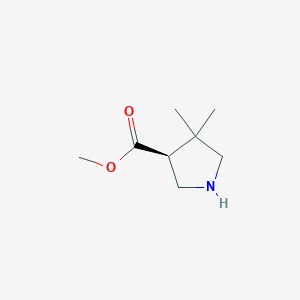


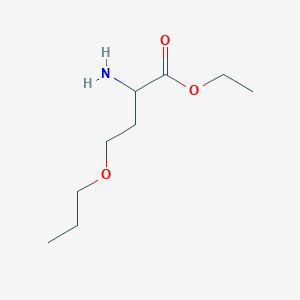

![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
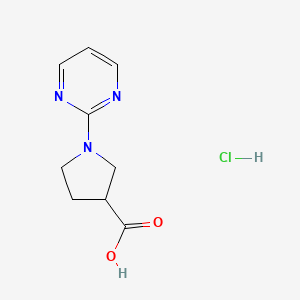
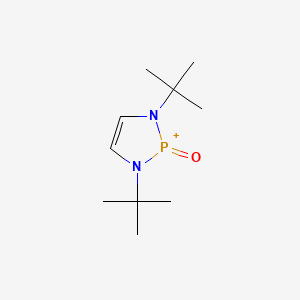
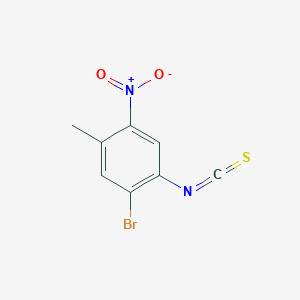
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
